3-Amino-4-(methoxycarbonyl)benzoic acid
Overview
Description
3-Amino-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H9NO4 It consists of a benzene ring substituted with an amino group at the 3-position and a methoxycarbonyl group at the 4-position
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be eliminated in the urine .
Biochemical Pathways
SGLT2 inhibitors affect the sodium-glucose co-transporter 2, which is responsible for 90% of the glucose reabsorption in the kidney .
Result of Action
As an intermediate in the synthesis of sglt2 inhibitors, it contributes to the overall effect of these drugs, which is to lower blood glucose levels by preventing the reabsorption of glucose in the kidneys .
Action Environment
Like all chemical reactions, the synthesis of sglt2 inhibitors from this compound would be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3-Amino-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as lactate dehydrogenase and amino acid oxidases, influencing their activity. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic pathways. For instance, it has been observed to interact with proteins involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the flux through metabolic pathways, thereby impacting the production of essential metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been observed that this compound remains stable under specific conditions but can degrade under others, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular metabolism and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and amino acid metabolism. It interacts with enzymes such as shikimate dehydrogenase and chorismate synthase, influencing the production of aromatic amino acids. These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to bind to transporters involved in amino acid transport, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitro-4-(methoxycarbonyl)benzoic acid. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the nitration of 4-(methoxycarbonyl)benzoic acid followed by reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The starting material, 4-(methoxycarbonyl)benzoic acid, is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas and a palladium catalyst to yield the desired amino compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 3-Nitro-4-(methoxycarbonyl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the methoxycarbonyl group.
4-Amino-3-(methoxycarbonyl)benzoic acid: Similar structure but with different substitution pattern.
Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of a methoxycarbonyl group.
Uniqueness: 3-Amino-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-amino-4-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOKLMFCKLEFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412129 | |
Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60728-41-8 | |
Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl 2-Aminoterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Amino-4-(methoxycarbonyl)benzoic acid in the synthesis of purine-hydroxyquinolinone bisheterocycles?
A: this compound serves as a key building block in the solid-phase synthesis of purine-hydroxyquinolinone bisheterocycles []. The process involves several steps:
Q2: Are there alternative synthetic routes to these bisheterocycles that don't utilize this compound?
A: While the presented research [] focuses on a specific solid-phase synthesis utilizing this compound, alternative synthetic routes to achieve similar bisheterocyclic structures are conceivable. Exploring these alternatives could involve:
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